3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate

Description

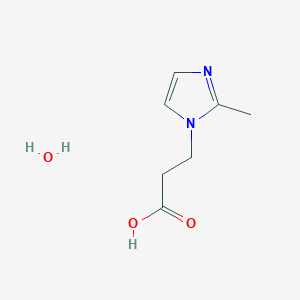

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate (CAS 1185476-83-8) is a heterocyclic compound featuring a 2-methylimidazole ring linked to a propanoic acid moiety via a methylene bridge, with a water molecule as a hydrate. Its molecular formula is C₇H₁₀N₂O₂·H₂O, and it exhibits a molecular weight of 178.18 g/mol (calculated from ). The compound is synthesized through nucleophilic substitution or coupling reactions, often involving imidazole derivatives and propanoic acid precursors . Its structural features make it a versatile intermediate in pharmaceutical and agrochemical research, particularly in designing enzyme inhibitors or metal-chelating agents.

Properties

IUPAC Name |

3-(2-methylimidazol-1-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.H2O/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMXYLCZFIDEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via N-Alkylation of Imidazole

Overview:

One of the most common approaches involves the N-alkylation of imidazole with suitable alkyl halides or esters, followed by hydrolysis to yield the target acid hydrate.

- Step 1: Imidazole reacts with tert-butyl chloroacetate or methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride, facilitating N-alkylation at the nitrogen atom of the imidazole ring.

- Step 2: The resulting ester intermediate undergoes hydrolysis, either via acidic or basic conditions, to produce the free acid, which is then hydrated to form the hydrate.

- Solvent: Anhydrous solvents like acetonitrile or ethanol.

- Temperature: Reflux conditions (~80-100°C).

- Reagents: Alkyl halides (e.g., chloroacetates), bases (NaH, K2CO3), and hydrolysis agents (HCl or NaOH).

- A practical synthesis reported involves refluxing imidazole with tert-butyl chloroacetate, followed by hydrolysis with hydrochloric acid, yielding the hydrate form of the compound with high purity and yields exceeding 75%.

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Imidazole + tert-butyl chloroacetate | Acetonitrile | Reflux | ~75% | Forms ester intermediate |

| Hydrolysis | Ester + HCl | Water | Reflux | >80% | Produces hydrate form |

Hydrolysis of Ester Intermediates

Overview:

Hydrolysis of ester intermediates is a critical step, converting esters to free acids. Both acidic and basic hydrolysis methods are employed, with the choice depending on desired purity and process scalability.

- Acidic Hydrolysis:

- Reagent: Hydrochloric acid (HCl) or sulfuric acid.

- Conditions: Reflux at elevated temperatures (~80°C).

- Outcome: Produces the free acid hydrate directly, often with high purity.

- Basic Hydrolysis:

- Reagent: Sodium hydroxide (NaOH).

- Conditions: Reflux, followed by acidification to precipitate the acid.

- Acid hydrolysis is favored for producing the hydrate form directly, avoiding the need for additional purification steps.

- Hydrolysis conditions are optimized to prevent ring degradation or side reactions.

| Method | Reagent | Temperature | Time | Yield | Remarks |

|---|---|---|---|---|---|

| Acidic | HCl | Reflux (~80°C) | 2-4 hours | >80% | Direct hydrate formation |

| Basic | NaOH | Reflux | 3-5 hours | Similar yields | Requires acidification |

Industrial-Scale Synthesis via Continuous Flow Processes

Overview:

For large-scale production, continuous flow reactors are employed to enhance safety, efficiency, and reproducibility.

- Flow Reaction: Imidazole and chloroacetate derivatives are fed continuously into a reactor under controlled temperature and pH.

- Advantages: Improved heat transfer, better control over reaction parameters, and easier scale-up.

- Studies demonstrate that flow chemistry can reduce reaction times and improve yields, with yields exceeding 80%.

- Catalysts and optimized solvents further enhance process efficiency.

| Parameter | Typical Value | Benefits | References |

|---|---|---|---|

| Reaction Time | <2 hours | Increased throughput | |

| Yield | >80% | High efficiency | |

| Scale | Up to several kilograms | Scalability |

Alternative Synthesis via Multi-Step Alkylation and Hydrolysis

Overview:

A multi-step approach involves initial alkylation of imidazole, followed by oxidation or further functionalization, and then hydrolysis to produce the target acid hydrate.

- Alkylation with methyl or tert-butyl chloroacetate.

- Oxidation of intermediates to carboxylic acids if necessary.

- Hydrolysis and hydrate formation.

- This method allows for the synthesis of derivatives with tailored substituents, providing versatility for medicinal chemistry applications.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation | Imidazole + chloroacetate | Reflux | 70-75% | Forms ester intermediate |

| Oxidation | Suitable oxidants | Controlled | Variable | For derivative synthesis |

| Hydrolysis | HCl or NaOH | Reflux | >80% | Final hydrate |

Summary of Key Data and Findings

Final Remarks

The preparation of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate predominantly involves the N-alkylation of imidazole with chloroacetate derivatives, followed by hydrolysis under controlled conditions to yield the hydrate form. Advances in flow chemistry and process optimization have significantly improved scalability, yield, and safety. These methods are well-documented in scientific literature, offering robust protocols for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can result in a variety of substituted imidazole derivatives with different functional groups attached to the ring.

Scientific Research Applications

Medicinal Chemistry

Neurodegenerative Disease Treatment

One of the prominent applications of this compound is in the development of pharmaceuticals aimed at treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's disease . The ability of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate to modulate these pathways makes it a candidate for further investigation in drug formulation.

Case Study: Alzheimer's Disease

A study highlighted in patent US7342118B2 discusses the efficacy of imidazole derivatives in reducing amyloid-beta peptide levels in mammalian models. The findings suggest that compounds like this compound could be utilized to create therapeutic agents that slow down the progression of Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders. For instance, it may inhibit enzymes that contribute to the breakdown of neurotransmitters, thereby enhancing synaptic transmission and cognitive function.

Synthesis and Characterization

this compound serves as a building block in synthetic organic chemistry. It is used to synthesize more complex molecules through various chemical reactions, including condensation and coupling reactions . This versatility makes it valuable for researchers developing new compounds for pharmacological testing.

Material Science

Polymer Development

In material science, this imidazole derivative has been explored for its role in creating novel polymers with enhanced properties. Its ability to form hydrogen bonds can be exploited to improve the mechanical strength and thermal stability of polymer matrices. Research into imidazole-based polymers indicates potential applications in coatings, adhesives, and composites.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

a. 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid Hydrate

- Structure : Ethyl group replaces the methyl substituent at the 2-position of the imidazole ring.

- Molecular Formula : C₈H₁₂N₂O₂·H₂O.

- Impact : Increased lipophilicity due to the ethyl group may enhance membrane permeability but reduce aqueous solubility compared to the methyl analog .

b. 3-(5-Methyl-1H-imidazol-1-yl)propanoic Acid

- Structure : Methyl group at the 5-position instead of the 2-position.

- Key Data : CAS 1048920-55-3; purity ≥95% ().

- Impact : Altered electronic distribution on the imidazole ring affects hydrogen-bonding capacity and metal coordination .

Functional Group Modifications

a. 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure: Sulfur atom replaces oxygen in the propanoic acid chain.

- Synthesis: Optimized E:Z isomer ratios (up to 95:5) via stereospecific reactions, critical for mimicking natural substrates like enoyl-CoA hydratase inhibitors .

b. 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic Acid (Compound 11)

- Structure : Tetrazole ring replaces the carboxylic acid group.

- Molecular Weight : 297.24 g/mol (ESI-MS; ).

- Impact : Tetrazole acts as a bioisostere for carboxylic acids, improving oral bioavailability and resistance to enzymatic degradation .

Extended Aromatic Systems

a. 2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)

- Structure : Benzo[d]imidazole core with nitro and trifluoromethyl substituents.

- Key Data : Mp 279.4°C; molecular formula C₁₂H₈N₃O₄F₃ ().

- Impact : Enhanced rigidity and electron-withdrawing groups increase acidity (pKa ~1.5) and thermal stability, suitable for high-temperature applications .

b. 3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid

Table 1: Key Properties of Selected Compounds

Biological Activity

3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its versatility in biological interactions. Its chemical structure can be represented as follows:

This structure allows it to participate in various biochemical pathways, influencing numerous biological activities.

Target Interactions:

Imidazole derivatives, including this compound, interact with diverse biological targets. They are known to exhibit:

- Enzyme Inhibition: Potential role in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases.

- Ligand Binding: Function as ligands in biochemical assays, facilitating the study of receptor interactions and signaling pathways.

Biochemical Pathways:

The compound influences multiple pathways, such as:

- Antimicrobial Activity: Exhibits properties against bacteria and fungi.

- Antitumor Effects: Shows promise in cancer research by inducing apoptosis in cancer cells through various mechanisms .

Biological Activities

The biological activities of this compound include:

- Antibacterial : Effective against a range of bacterial strains.

- Antifungal : Inhibits fungal growth, demonstrating potential in treating fungal infections.

- Anticancer : Induces apoptosis in cancer cells, particularly through the disruption of mitotic spindle formation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Studies : Research demonstrated that this compound could induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. This was observed in a study involving DLD1 human colon cancer cell lines treated with varying concentrations of the compound .

- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit HSET (KIFC1), a critical protein involved in mitotic spindle formation. In vitro assays showed micromolar inhibition, suggesting potential as a therapeutic agent targeting mitotic processes .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable solubility characteristics typical of imidazole derivatives, allowing for effective absorption and distribution within biological systems. The stability in plasma suggests potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrate, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide reacts with CS₂/KOH to form oxadiazole derivatives, followed by Mannich reactions or cyclocondensation with thioglycolic acid . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., KOH or acetic acid). Optimizing stoichiometry of imidazole precursors and propanoic acid derivatives is critical to avoid side products .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies imidazole ring protons (δ 6.8–7.5 ppm) and propanoic acid backbone (δ 2.6–3.2 ppm for CH₂ groups) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 186.21 for [M+H⁺]) confirm molecular weight .

- Elemental Analysis : Validates empirical formula (C₈H₁₄N₂O₃) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of imidazole-propanoic acid derivatives?

- Methodological Answer : To enhance E:-Z isomer ratios in intermediates, use steric hindrance strategies (e.g., bulky tert-butyl esters) or transition-metal catalysts. Fan et al. achieved high E:-Z selectivity (>8:1) by adjusting reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane) . Computational modeling (DFT) predicts transition-state energies to guide catalyst selection .

Q. What computational methods are used to predict the compound’s reactivity and binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites on the imidazole ring .

- Molecular Docking : Screens interactions with biological targets (e.g., enoyl-CoA hydratase) using software like AutoDock. Focus on hydrogen bonding between the propanoic acid group and active-site residues .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer : Use the SHELX suite for high-resolution refinement. For hydrates, assign water molecules via difference Fourier maps and validate hydrogen-bonding networks with OLEX2. Discrepancies in unit cell parameters may arise from twinning; apply TWINLAW to deconvolute overlapping reflections .

Q. What strategies address discrepancies in reported antimicrobial activity data?

- Methodological Answer : Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) and control for compound purity (>95% by HPLC). For derivatives, correlate bioactivity with substituent electronegativity (e.g., fluoro groups enhance membrane permeability) . Use isogenic microbial strains to isolate resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.